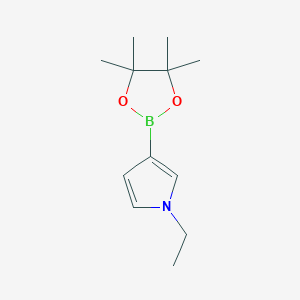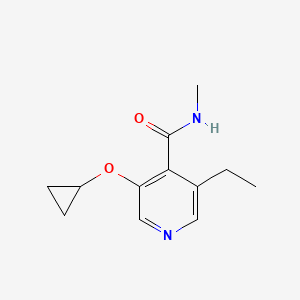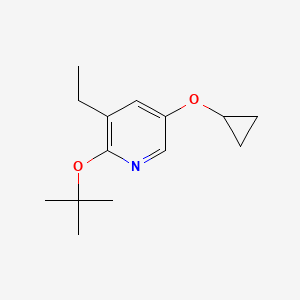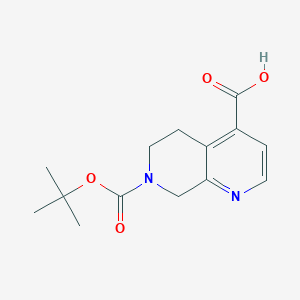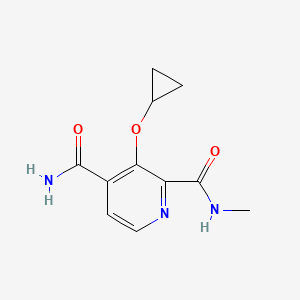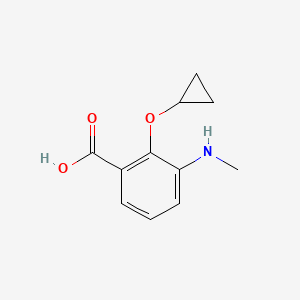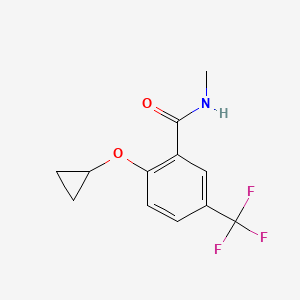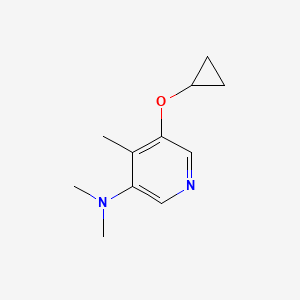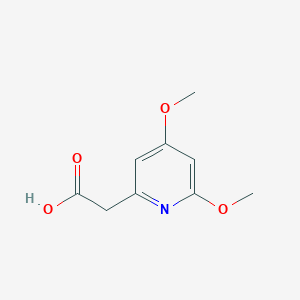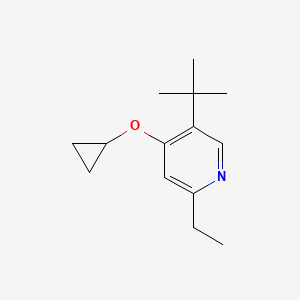
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the 6th position, a trifluoromethyl group at the 4th position, and a carbaldehyde group at the 2nd position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-(trifluoromethyl)pyridine-2-carbaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-methanol.
Applications De Recherche Scientifique
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: It serves as a building block for the synthesis of herbicides, insecticides, and fungicides.
Material Science: It is used in the development of advanced materials such as liquid crystals and organic semiconductors.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can facilitate covalent binding to target proteins. The carbaldehyde group can form Schiff bases with amines, leading to the formation of bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)pyridine-2-carbaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.
6-(Chloromethyl)-4-(methyl)pyridine-2-carbaldehyde: Contains a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and biological activity.
Uniqueness
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for nucleophilic substitution. This combination makes it a valuable intermediate in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H5ClF3NO |
|---|---|
Poids moléculaire |
223.58 g/mol |
Nom IUPAC |
6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-6-1-5(8(10,11)12)2-7(4-14)13-6/h1-2,4H,3H2 |
Clé InChI |
YELXGJXYJDXFNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



